molecular formula C50H75N13O24 B12367723 Azido-PEG3-DYKDDDDK

Azido-PEG3-DYKDDDDK

Cat. No.: B12367723
M. Wt: 1242.2 g/mol
InChI Key: UBNDUTFMVNRKDR-VTGDPKQBSA-N
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Description

Azido-PEG3-DYKDDDDK is a peptide compound that combines an azide group, a polyethylene glycol (PEG) spacer, and a specific peptide sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-DYKDDDDK is synthesized through a series of chemical reactions involving the incorporation of the azide group, PEG spacer, and the peptide sequence. The synthesis typically involves the following steps:

    Azide Group Incorporation: The azide group is introduced using azidation reactions, often involving sodium azide.

    PEG Spacer Addition: The PEG spacer is added through coupling reactions, typically using PEG derivatives.

    Peptide Sequence Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-DYKDDDDK undergoes various chemical reactions, including:

    Click Chemistry: The azide group participates in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts, alkyne-containing compounds, and appropriate solvents.

    Substitution Reactions: Various nucleophiles and solvents depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Azido-PEG3-DYKDDDDK has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azido-PEG3-DYKDDDDK involves the high reactivity of the azide group, which allows it to participate in click chemistry reactions. The PEG spacer enhances solubility and reduces non-specific interactions, while the FLAG tag facilitates protein labeling and purification. The molecular targets and pathways involved depend on the specific application, such as protein interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-maleimide: Another azide-containing compound with a PEG spacer, used in similar applications.

    Azido-PEG3-biotin: Combines an azide group, PEG spacer, and biotin for biotinylation applications.

Uniqueness

Azido-PEG3-DYKDDDDK is unique due to its combination of the azide group, PEG spacer, and FLAG tag, which provides high reactivity, enhanced solubility, and specific protein labeling capabilities. This combination makes it particularly useful in applications requiring precise protein labeling and purification .

Properties

Molecular Formula

C50H75N13O24

Molecular Weight

1242.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

UBNDUTFMVNRKDR-VTGDPKQBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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